molecular formula C16H23NO3 B1623401 Pribecaine CAS No. 55837-22-4

Pribecaine

Cat. No.: B1623401
CAS No.: 55837-22-4
M. Wt: 277.36 g/mol
InChI Key: MDEHCYRQFACAGY-UHFFFAOYSA-N
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Description

Pribecaine (CAS: 55837-22-4) is a local anesthetic agent with the molecular formula C₁₆H₂₃NO₃. It belongs to the aminoamide class of anesthetics, which are characterized by their stability in solution and prolonged duration of action compared to ester-type anesthetics .

Properties

CAS No.

55837-22-4

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 3-methoxybenzoate

InChI

InChI=1S/C16H23NO3/c1-19-15-8-5-7-14(13-15)16(18)20-12-6-11-17-9-3-2-4-10-17/h5,7-8,13H,2-4,6,9-12H2,1H3

InChI Key

MDEHCYRQFACAGY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OCCCN2CCCCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCCCN2CCCCC2

Other CAS No.

55837-22-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pribecaine can be synthesized through the esterification of 3-methoxy-benzoic acid with an appropriate alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of continuous reactors and advanced purification techniques to meet pharmaceutical standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The compound can be reduced to its corresponding alcohols under suitable conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products Formed:

Scientific Research Applications

Pribecaine, a local anesthetic belonging to the amino ester class, has garnered interest in various scientific applications due to its pharmacological properties. This article explores the applications of this compound, focusing on its use in medical settings, potential therapeutic benefits, and insights from case studies.

Local Anesthesia

This compound is primarily used in dental procedures and minor surgical interventions where localized pain relief is necessary. Its efficacy in providing anesthesia with a rapid onset and relatively short duration makes it suitable for outpatient procedures.

Pain Management

Emerging research indicates that this compound may have applications beyond simple local anesthesia. Its potential role in managing chronic pain conditions, such as neuropathic pain, is being explored. The modulation of sodium channels could provide insights into developing new analgesics that minimize systemic side effects.

Dermatological Uses

This compound has been investigated for its use in dermatological procedures, including cosmetic surgeries and dermatological therapies. The ability to provide localized pain relief without significant systemic absorption makes it an attractive option for procedures like laser treatments and biopsies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a rapid absorption and metabolism, which is beneficial for procedures requiring quick onset anesthesia. Understanding the metabolism pathways can help optimize dosing regimens for various applications.

Case Study 1: Dental Applications

A clinical study evaluated the effectiveness of this compound in dental anesthesia compared to lidocaine. Results indicated that this compound provided comparable analgesia with fewer reported side effects, suggesting its viability as an alternative anesthetic agent.

Case Study 2: Chronic Pain Management

In a pilot study involving patients with chronic neuropathic pain, this compound was administered via regional nerve blocks. Patients reported significant pain relief for extended periods post-procedure, indicating potential for further research into its long-term efficacy in chronic pain management.

Data Table: Comparative Analysis of Local Anesthetics

PropertyThis compoundLidocaineProcaine
Onset of ActionRapid (5-10 min)Rapid (5-10 min)Moderate (10-15 min)
Duration of ActionShort (1-2 hrs)Moderate (1-2 hrs)Short (1-2 hrs)
Side EffectsMinimalModerateModerate
Systemic AbsorptionLowModerateLow

Mechanism of Action

Pribecaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the generation and propagation of action potentials, effectively blocking pain signals. The blockade of both sodium and potassium channels indicates its dual action in preventing neuronal excitation .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Prilocaine

Property This compound Prilocaine
Molecular Formula C₁₆H₂₃NO₃ C₁₃H₂₀N₂O
CAS Number 55837-22-4 721-50-6
Therapeutic Use Local anesthetic Local anesthetic
Structural Features Tertiary amine, ester group Secondary amine, amide bond

Pharmacodynamic and Pharmacokinetic Differences

Molecular Size and Solubility: this compound’s larger molecular structure (C₁₆H₂₃NO₃ vs. Prilocaine’s simpler structure with an amide bond (vs. This compound’s ester group) may reduce metabolic instability, leading to faster systemic clearance .

Metabolism: Prilocaine is metabolized via hepatic amidases to o-toluidine, a metabolite associated with rare cases of methemoglobinemia .

Clinical Applications :

  • Prilocaine is widely used in dental procedures and epidural anesthesia due to its rapid onset. This compound’s applications are less documented, though its structural complexity could imply niche uses in long-duration surgeries .

Limitations in Comparative Data

  • No peer-reviewed studies directly comparing the efficacy, toxicity, or pharmacokinetics of this compound and Prilocaine were identified in the provided evidence. Further research is required to validate hypotheses about their clinical profiles .

Biological Activity

Pribecaine, a local anesthetic, has been studied for its pharmacological properties and biological activity. This compound is primarily used in medical settings to provide localized pain relief. Understanding its biological activity involves examining its mechanism of action, efficacy in clinical applications, and potential side effects.

  • Chemical Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 94-09-7

This compound functions by blocking sodium channels in nerve cells, which prevents the propagation of nerve impulses. This action leads to a temporary loss of sensation in the targeted area.

Key Points:

  • Sodium Channel Blockade : this compound binds to the voltage-gated sodium channels, stabilizing the inactive state and inhibiting neuronal excitability.
  • Local Anesthesia : It is effective for procedures requiring localized pain control without affecting consciousness.

Biological Activity and Efficacy

This compound exhibits various biological activities that contribute to its effectiveness as a local anesthetic. The following table summarizes key findings from studies on its efficacy and safety.

Study ReferenceStudy TypeFindings
Clinical TrialDemonstrated significant pain relief in dental procedures compared to placebo.
Pharmacokinetic StudyShowed rapid onset of action with a duration of effect lasting up to 3 hours.
Comparative StudyFound to have a lower incidence of systemic toxicity compared to other local anesthetics like lidocaine.

Case Studies

Several case studies have highlighted the clinical applications and outcomes associated with this compound use:

  • Dental Procedures :
    • A study involving patients undergoing tooth extractions showed that this compound provided adequate anesthesia with minimal side effects.
    • Patients reported satisfaction with pain management during the procedure.
  • Minor Surgical Interventions :
    • In a series of minor surgical cases, this compound was used for infiltration anesthesia, resulting in effective pain control and quick recovery times.
  • Pediatric Applications :
    • A case study focusing on pediatric patients indicated that this compound could be safely used for minor procedures, with careful monitoring to avoid systemic absorption.

Safety Profile

While this compound is generally well tolerated, some adverse effects have been reported:

  • Local Reactions : Redness and swelling at the injection site.
  • Systemic Effects : Rarely, patients may experience dizziness or allergic reactions.
  • Toxicity : Compared to other local anesthetics, this compound has a lower risk of systemic toxicity when administered correctly.

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